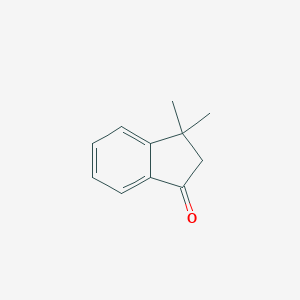

3,3-Dimethyl-1-indanone

Description

Overview of Indanone Chemical Class and Significance in Organic Chemistry

The indanone chemical class represents a group of organic compounds featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered cyclopentanone (B42830) ring. wikipedia.org These compounds, also known as hydrindones, are a cornerstone in synthetic and medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. nih.govresearchgate.net The core indanone scaffold is found in natural products and serves as a crucial intermediate for synthesizing a wide array of more complex structures. researchgate.netrsc.org

Indanones are considered privileged structures in medicinal chemistry, meaning the scaffold is frequently found in compounds with diverse pharmacological activities. nih.govresearchgate.net This includes applications as anti-inflammatory, anticancer, antiviral, and antimicrobial agents. nih.govrsc.org Perhaps the most well-known drug containing the indanone moiety is Donepezil, an acetylcholinesterase inhibitor approved for treating Alzheimer's disease. nih.govresearchgate.netmdpi.com The rigid, planar nature of the arylidene indanone scaffold, a common derivative, allows for effective electronic interactions which are beneficial for binding to biological targets. rsc.org Their utility also extends to materials science, where they can be incorporated into polymers or serve as ligands for catalysts used in olefin polymerization. mdpi.comsolubilityofthings.com The synthesis of indanones is a well-explored area of organic chemistry, with common methods including intramolecular Friedel-Crafts acylation of phenylpropionic acids. mdpi.combeilstein-journals.org

Historical Context of 3,3-Dimethyl-1-indanone in Synthetic Chemistry

The synthesis of 1-indanone (B140024) derivatives has been a subject of study since at least the late 1930s, with early methods focusing on the cyclization of acids like hydrocinnamic acid. beilstein-journals.org The specific compound, this compound, appeared in the chemical literature as a distinct synthetic target later. One notable early synthesis was described in 1959, where it was prepared through the cyclization of β-phenylisovaleric acid using polyphosphoric acid as the condensing agent. google.com This ketone was then used as an intermediate, which could be reduced to form 1,1-dimethylindan. google.com

Further synthetic methodologies were developed to improve the efficiency and accessibility of this compound. For instance, processes utilizing Friedel-Crafts reactions in liquid hydrogen fluoride (B91410) were patented for producing various substituted indanones, including the 3,3-dimethyl derivative, from reactants like benzene and 3,3-dimethylacrylic acid ethyl ester. google.com These methods highlighted the industrial interest in indanones as precursors for other valuable chemicals, including fragrances and metallocene catalysts for polymerization. google.com Early research also explored its reactivity, for example, in 1,3-dipolar cycloaddition reactions with enamines derived from this compound, which were studied in the late 1980s. psu.edu

Structural Uniqueness of this compound

The structure of this compound (C₁₁H₁₂O) is defined by the standard indanone framework with the notable addition of two methyl groups at the C3 position. nih.govcymitquimica.com This gem-dimethyl substitution imparts specific chemical properties that distinguish it from its parent compound, 1-indanone, and other substituted analogues.

The most significant consequence of the C3-disubstitution is the absence of α-protons at this position. In typical ketones, α-protons are acidic and can be removed to form an enolate, which is a key reactive intermediate in many reactions like aldol (B89426) condensations and α-halogenation. Because this compound lacks protons at C3, it cannot enolize on that side of the carbonyl group. Its reactivity is therefore directed exclusively toward the α-protons at the C2 position, leading to predictable and regioselective reactions. This structural feature makes it a valuable substrate in mechanistic studies and for the synthesis of specifically substituted indene (B144670) derivatives. psu.edu

Below are the key structural and physical properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O | nih.govsigmaaldrich.com |

| Molecular Weight | 160.21 g/mol | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 26465-81-6 | sigmaaldrich.comcalpaclab.com |

| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one | nih.gov |

Spectroscopic data further confirms its structure.

| Spectroscopic Data | Notable Features | Source |

|---|---|---|

| ¹³C NMR | Signals include a carbonyl carbon (C=O) and distinct peaks for the gem-dimethyl groups and aromatic carbons. | psu.edunih.gov |

| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ is observed at m/z 160. | nih.gov |

| InChIKey | QWZAOSKLFKAEOK-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Research Gaps and Future Directions for this compound Studies

While the broader class of indanones has been extensively studied for biological activity, this compound itself appears to be underexplored in this regard. nih.govnih.gov Much of the existing research focuses on its use as a synthetic reagent or intermediate. google.comchemicalbook.com This points to a significant research gap: the systematic evaluation of this compound and its unique derivatives for potential pharmacological properties. The gem-dimethyl group could influence molecular conformation and lipophilicity, potentially leading to novel biological activities when compared to other indanones.

Future research could, therefore, focus on several key areas:

Medicinal Chemistry Exploration: Synthesizing a library of compounds derived from this compound and screening them for various biological activities, such as anticancer, anti-inflammatory, or neuroprotective effects. The structural rigidity and predictable reactivity make it an attractive starting point for creating diverse molecular architectures.

Development of Novel Synthetic Methodologies: While classic synthetic routes exist, developing more sustainable and efficient "green" methods for its production would be beneficial. beilstein-journals.org Furthermore, its unique electronic and steric properties could be exploited in novel catalytic transformations or asymmetric reactions to build complex chiral molecules.

Materials Science Applications: The indanone scaffold is known to be useful in developing ligands for polymerization catalysts and in creating liquid crystals. mdpi.com The specific properties imparted by the gem-dimethyl groups could be investigated for creating new materials with tailored thermal or optical characteristics.

Mechanistic Studies: Due to its inability to enolize at the C3 position, it remains a useful tool for studying the mechanisms of reactions involving indanones, helping to isolate the effects occurring at the C2 position or the carbonyl group directly.

Structure

3D Structure

Propriétés

IUPAC Name |

3,3-dimethyl-2H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZAOSKLFKAEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307972 | |

| Record name | 3,3-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26465-81-6 | |

| Record name | 3,3-Dimethyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dimethyl-1-indanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMY99K3WHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,3 Dimethyl 1 Indanone and Its Derivatives

Catalytic Approaches in 3,3-Dimethyl-1-indanone Synthesis

Catalytic methods offer significant advantages over classical stoichiometric approaches for the synthesis of indanones, providing access to these compounds with greater efficiency and functional group tolerance. orgsyn.org Transition-metal catalysis, in particular, has enabled the development of novel and powerful strategies for constructing the indanone core.

Transition-Metal-Catalyzed Cyclization Reactions

A variety of transition metals, including palladium, rhodium, nickel, indium, and copper, have been successfully employed to catalyze the cyclization reactions that form the this compound scaffold. These metals exhibit unique catalytic activities that allow for diverse bond formations and reaction pathways.

Palladium-catalyzed carbonylative cyclization has emerged as a powerful tool for the synthesis of indanones. nih.govacs.org This method typically involves the reaction of an unsaturated aryl iodide with carbon monoxide in the presence of a palladium catalyst. nih.gov The process is particularly effective for substrates containing a terminal olefin. nih.govacs.org The reaction proceeds through a proposed mechanism involving the oxidative addition of the aryl halide to a palladium(0) species, followed by carbon monoxide insertion to form an acylpalladium intermediate. This intermediate then undergoes acylpalladation of the neighboring double bond, followed by β-hydride elimination and re-addition to generate a palladium enolate, which is then protonated to yield the indanone product. nih.govacs.org

Optimal conditions for this transformation often involve using palladium(II) acetate (B1210297) as the catalyst precursor, pyridine (B92270) as a base, and N,N-dimethylformamide (DMF) as the solvent at elevated temperatures. nih.govacs.org This methodology has been successfully applied to the synthesis of various indanone derivatives in good to excellent yields. nih.gov

| Parameter | Condition |

|---|---|

| Catalyst | 10 mol % Pd(OAc)₂ |

| Base | 2 equiv of pyridine |

| Additives | 1 equiv of n-Bu₄NCl |

| Carbon Monoxide Pressure | 1 atm |

| Temperature | 100 °C |

| Solvent | DMF |

A ligand-free palladium-catalyzed Suzuki coupling procedure has also been developed for the efficient synthesis of 4-aryl-substituted 2-methyl-1H-indanones, achieving quantitative yields for many substrates with a low catalyst loading. researchgate.net Furthermore, palladium-catalyzed dehydrogenative [4+2] annulation of 1-indanones with alkynes provides a route to benzo[c]fluorenone derivatives. rsc.org

Rhodium catalysts have proven to be versatile for the synthesis of indanones through various reaction pathways. One notable method is the rhodium-catalyzed decarbonylative cycloaddition of 1H-indene-1,2,3-triones with alkynes, which can lead to the formation of indenone derivatives. rsc.org This reaction proceeds via a direct C-C bond activation and can be tuned to produce different products by the use of additives. rsc.org

Another significant rhodium-catalyzed approach is the asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.org This method allows for the enantioselective synthesis of chiral 3-aryl-1-indanones in high yields and with excellent enantioselectivities under mild conditions. organic-chemistry.org Additionally, rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift reactions have been developed for the synthesis of 2,3-substituted indanones in water, offering a sustainable approach. organic-chemistry.org Rhodium(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes also provide a route to substituted indanone derivatives through a formal [4+1] cycloaddition. organic-chemistry.org

| Reaction Type | Catalyst System | Key Features |

|---|---|---|

| Decarbonylative Cycloaddition | [Rh(COD)Cl]₂ / rac-BINAP | Direct C-C bond activation, divergent synthesis of indenones and quinones. rsc.org |

| Asymmetric Intramolecular 1,4-Addition | Rhodium catalyst with MonoPhos ligand | Enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org |

| Carbonylative Arylation of Alkynes | Rhodium catalyst with arylboroxines | Synthesis of indanones and indenones under a CO atmosphere. |

Nickel-catalyzed reductive cyclization offers an effective method for the synthesis of indanones, particularly for the construction of quaternary stereocenters. organic-chemistry.orgresearchgate.net This approach often involves the cyclization of enones and can be highly enantioselective. organic-chemistry.org A mild and convenient nickel-catalyzed method for the free-radical cyclization of organohalides has been described, which utilizes a NiCl₂(DME)/Pybox complex as the catalyst and zinc powder in methanol (B129727) to promote the reductive cyclization of various unsaturated alkyl halides. researchgate.net

Recent advancements in nickel catalysis have focused on the reductive difunctionalization of alkenes via selective cyclization/cross-coupling, providing a robust alternative to traditional methods. nih.gov These ligand-controlled reactions allow for the construction of valuable chiral heterocycles with quaternary stereocenters. nih.gov

| Catalyst System | Substrate Scope | Key Advantages |

|---|---|---|

| NiCl₂(DME)/Pybox complex with Zn powder | Unsaturated alkyl halides | Mild reaction conditions, high yields for carbo-, oxa-, and azacycles. researchgate.net |

| Nickel-catalyzed systems | Enones | High enantiomeric induction, synthesis of medically valuable compounds. organic-chemistry.org |

| Ligand-controlled nickel catalysts | Alkenes | Construction of quaternary stereocenters, tunable cyclization modes. nih.gov |

Indium catalysts have been utilized in the synthesis of 2,3-disubstituted indanones. A combination of indium(III) triflate (In(OTf)₃) and benzoic acid synergistically promotes the coupling of alkynes and acetals. organic-chemistry.org This reaction proceeds through a tandem [2+2] cycloaddition and Nazarov reaction, yielding the desired indanone products in excellent yield and diastereoselectivity. organic-chemistry.org

Copper-catalyzed reactions provide a facile and efficient route to various indanone derivatives. A notable example is the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives to produce 3-hydroxy-1-indanones. organic-chemistry.orgacs.org This method is advantageous due to its mild reaction conditions and the use of simple and inexpensive starting materials and catalysts, such as copper(I) iodide. acs.org

Furthermore, a copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been developed to construct trifluoromethylated 1-indanones with an all-carbon quaternary center. nih.govnih.gov This reaction uses a low-cost Cu(OTf)₂ catalyst and Togni's reagent as both a radical initiator and a CF₃ source. nih.govnih.gov The proposed mechanism involves a radical-triggered addition/5-exo-dig cyclization/oxidation/nucleophilic cascade. nih.govnih.gov

| Reaction Type | Catalyst | Starting Materials | Product |

|---|---|---|---|

| Intramolecular Annulation | CuI | 2-Ethynylbenzaldehyde derivatives | 3-Hydroxy-1-indanones organic-chemistry.orgacs.org |

| Annulation–Cyanotrifluoromethylation | Cu(OTf)₂ | 1,6-Enynes, Togni's reagent, TMSCN | Trifluoromethylated 1-indanones with a quaternary carbon center nih.govnih.gov |

Acid-Catalyzed Cyclization Reactions.mdpi.comresearchgate.netnih.gov

Acid-catalyzed cyclization reactions are a cornerstone in the synthesis of 1-indanones, including this compound. mdpi.comresearchgate.net These methods typically involve the intramolecular cyclization of a suitable precursor, driven by the presence of a strong acid. The acid facilitates the formation of a reactive electrophilic species that then undergoes an intramolecular aromatic substitution to form the five-membered ring of the indanone system. Common acids used for this purpose include polyphosphoric acid (PPA), methanesulfonic acid (MSA), and various Lewis acids. mdpi.commasterorganicchemistry.com

The intramolecular Friedel-Crafts acylation is a primary and widely utilized method for the synthesis of 1-indanones. mdpi.comsigmaaldrich.com This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. mdpi.comnih.gov While the direct cyclization of 3-arylpropionic acids is considered more environmentally benign as it produces water as the only byproduct, it often requires harsh conditions, such as high temperatures and strong acids like sulfuric acid, hydrogen fluoride (B91410), or a mixture of methanesulfonic acid and phosphorus pentoxide. mdpi.com The use of acyl chlorides, while proceeding under milder conditions, generates toxic and corrosive byproducts. mdpi.com

Variations of the Friedel-Crafts acylation aim to overcome the limitations of traditional methods. For instance, the use of Meldrum's acid derivatives as acylating agents has been shown to be an effective alternative to carboxylic acids or acid chlorides. orgsyn.org Lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have been employed as catalysts for the dehydrative cyclization of 3-arylpropionic acids, although this still requires high temperatures. mdpi.comresearchgate.net Superacid-catalyzed intramolecular Friedel-Crafts acylation has also been reported as an improved method. mdpi.comresearchgate.net

Non-conventional energy sources like microwaves and high-intensity ultrasound have been successfully applied to the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, offering more environmentally friendly and efficient routes to 1-indanones. mdpi.comresearchgate.net Additionally, the simple dissolution of an arylalkyl acid chloride in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) can promote intramolecular Friedel-Crafts acylation without the need for additional catalysts. nih.govresearchgate.net

A one-step synthesis of 1-indanones has been described using 3,3-dimethylacrylic acid and an aromatic substrate in the presence of niobium pentachloride (NbCl₅) as a catalyst. nih.gov This NbCl₅-induced Friedel-Crafts reaction allows for the formation of various 1-indanone (B140024) derivatives. nih.gov

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for 1-Indanone Synthesis

| Catalyst/Reagent | Precursor | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Polyphosphoric acid (PPA) | 3-Arylpropionic acids | High temperature | Readily available | mdpi.commasterorganicchemistry.com |

| Methanesulfonic acid (MSA) | 3-Arylpropionic acids | High temperature | Effective for cyclization | mdpi.commasterorganicchemistry.com |

| Terbium triflate (Tb(OTf)₃) | 3-Arylpropionic acids | 250 °C in o-chlorobenzene | Catalytic | mdpi.comnih.govresearchgate.net |

| Niobium pentachloride (NbCl₅) | 3,3-Dimethylacrylic acid and aromatic substrate | Varies | One-step synthesis | nih.gov |

| 1,1,1,3,3,3-Hexafluoro-2-propanol | Arylalkyl acid chlorides | Dissolution | Catalyst-free | nih.govresearchgate.net |

The Nazarov cyclization is another powerful tool for the synthesis of 1-indanones. researchgate.net This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone (a cross-conjugated dienone) to form a cyclopentenone. Subsequent tautomerization or other transformations can lead to the corresponding indanone. nih.gov

Various catalysts and conditions have been developed to promote the Nazarov cyclization for the synthesis of 1-indanones. For instance, trifluoroacetic acid (TFA) has been used to cyclize chalcones, which are precursors to divinyl ketones, at elevated temperatures. researchgate.netnih.gov Microwave heating has been shown to significantly reduce the reaction time for this transformation. researchgate.netnih.gov

Lewis acids such as copper(II) triflate (Cu(OTf)₂) and copper(II) perchlorate (B79767) (Cu(ClO₄)₂) can catalyze the Nazarov cyclization of dienones with specific substitution patterns, leading to single diastereoisomers in high yields. researchgate.net Dicationic iridium(III) complexes have also been employed as catalysts for the cyclization of substrates bearing electron-withdrawing groups under mild conditions. nih.gov More recently, a green chemistry approach has utilized the solvent 4-methyltetrahydropyran (4-MeTHP) in combination with the Lewis acid BF₃OEt₂ for the Nazarov cyclization of chalcones. preprints.org

Table 2: Catalysts and Conditions for Nazarov Cyclization in 1-Indanone Synthesis

| Catalyst | Precursor | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Chalcones | 120 °C | Conventional heating or microwave irradiation | researchgate.netnih.gov |

| Copper(II) triflate (Cu(OTf)₂) | Dienones | Varies | High diastereoselectivity | researchgate.net |

| Dicationic Iridium(III) complex | Dienones with electron-withdrawing groups | Mild | Catalytic | nih.gov |

Organocatalytic Methods for Enantioselective Synthesis.nih.gov

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including derivatives of 1-indanone. These methods utilize small organic molecules as catalysts to control the stereochemical outcome of a reaction.

One notable application is the organocatalytic enantioselective [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. nih.gov This reaction, catalyzed by a bifunctional thiourea (B124793) or squaramide catalyst, affords dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with three stereocenters in high yields and with good to excellent diastereoselectivity and enantioselectivity. nih.gov The reaction proceeds through a Mannich-type cyclization, where the deprotonated 2-arylidene-1,3-indandione acts as a nucleophile. nih.gov

Photochemical Synthesis Routes.scientific.netpsu.edu

Photochemical methods offer a unique and often milder alternative for the synthesis of 1-indanones. psu.edu These reactions are typically initiated by the absorption of UV light, leading to excited states that can undergo intramolecular reactions.

A notable example is the photochemical synthesis of substituted indanones through an intramolecular hydrogen transfer and enolization process. scientific.netpsu.edu This method is characterized by mild reaction conditions, rapid reaction times, and high efficiency. scientific.netpsu.edu The process is also considered a green chemistry approach due to its mild nature and simplified purification procedures. scientific.netpsu.edu For instance, the photolysis of certain cyclopentenones can yield 1-indanones in very good yields within a short reaction time. whiterose.ac.uk

Precursor-Based Synthesis of this compound.mdpi.comresearchgate.net

The synthesis of this compound often relies on the cyclization of specifically substituted precursors.

A common and direct route to this compound involves the intramolecular Friedel-Crafts acylation of 3,3-dimethyl-3-phenylpropanoic acid or its corresponding acid chloride. mdpi.comresearchgate.net The gem-dimethyl group at the 3-position of the propanoic acid chain directs the cyclization to form the desired this compound.

This cyclization is typically carried out using strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA). mdpi.commasterorganicchemistry.com The reaction proceeds by protonation of the carboxylic acid (or activation of the acid chloride with a Lewis acid), followed by electrophilic attack of the resulting acylium ion onto the aromatic ring and subsequent ring closure. The use of non-conventional methods like microwave irradiation or ultrasonication can enhance the efficiency and greenness of this transformation. mdpi.comresearchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,3-dimethyl-3-phenylpropanoic acid |

| 4-methyltetrahydropyran |

| Boron trifluoride etherate |

| Chalcone |

| Copper(II) perchlorate |

| Copper(II) triflate |

| Hydrogen fluoride |

| Meldrum's acid |

| Methanesulfonic acid |

| Niobium pentachloride |

| Phosphorus pentoxide |

| Polyphosphoric acid |

| Squaramide |

| Sulfuric acid |

| Terbium triflate |

| Thiourea |

Utilization of Meldrum's Acid Derivatives

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, and its derivatives are versatile reagents in organic synthesis. chemicalbook.com Their high acidity and rigid structure make them excellent precursors for various transformations. chemicalbook.com In the context of 1-indanone synthesis, Meldrum's acid derivatives serve as key intermediates. nih.gov

One common strategy involves the intramolecular Friedel–Crafts acylation of aromatics with derivatives of Meldrum's acid. nih.gov This reaction is often catalyzed by metal trifluoromethanesulfonates, such as scandium(III) triflate (Sc(OTf)₃), and can produce 1-indanones in high yields. nih.gov For instance, quaternized Meldrum's acids have been used to synthesize 1-indanones with yields of up to 94% in reactions catalyzed by Sc(OTf)₃. nih.gov

Another approach involves the two-step synthesis of halo-1-indanones from benzyl (B1604629) Meldrum's acid derivatives. nih.gov This process begins with a microwave-assisted hydrolysis of the Meldrum's acid derivative to form a carboxylic acid, which then undergoes a Friedel–Crafts cyclization mediated by chlorosulfonic acid to yield the final halo-1-indanone product. nih.gov The use of Meldrum's acid derivatives also provides an efficient route to 2-substituted 1-indanones, as the enolizable benzyl derivatives can be easily functionalized under mild conditions. orgsyn.org

| Precursor | Catalyst/Reagent | Product | Yield |

| Benzyl Meldrum's acid derivatives | 1. Microwave (hydrolysis) 2. Chlorosulfonic acid | Halo-1-indanones | Not specified |

| Quaternized Meldrum's acids | Sc(OTf)₃ | 1-Indanones | Up to 94% |

Reactions Involving Phenylalkynes and Aldehydes

A one-pot synthesis of 2,3-disubstituted indanones can be achieved through the reaction of phenylalkynes and aldehydes. organic-chemistry.org This reaction is efficiently catalyzed by a catalytic amount of antimony(V) fluoride (SbF₅) in the presence of ethanol (B145695) as an additive. organic-chemistry.org A key feature of this method is the high diastereoselectivity, affording the trans-isomer of the 2,3-disubstituted indanone as the major product. organic-chemistry.org

Cyclization of Unsaturated Aryl Iodides

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides presents another effective method for the synthesis of indanones. acs.org This reaction is typically carried out using a palladium(II) acetate (Pd(OAc)₂) catalyst, pyridine, and n-butylammonium chloride (n-Bu₄NCl) under a carbon monoxide atmosphere at 100°C in dimethylformamide (DMF) as the solvent. acs.org The process is particularly successful for substrates containing a terminal olefin and yields indanones in good to excellent yields. acs.org

The proposed mechanism for this annulation involves several key steps:

Reduction of Pd(OAc)₂ to the active palladium(0) catalyst.

Oxidative addition of the aryl iodide to the Pd(0) catalyst.

Coordination and insertion of carbon monoxide to form an acylpalladium intermediate.

Acylpalladation of the adjacent carbon-carbon double bond.

A reversible palladium β-hydride elimination and re-addition to create a palladium enolate.

Protonation by water to yield the final indanone product. acs.org

Multicomponent Reactions and Cascade Processes in this compound Formation

Multicomponent reactions (MCRs) and cascade processes offer efficient and atom-economical routes to complex molecules like this compound from simple starting materials in a single operation. These reactions are highly valued in modern organic synthesis for their ability to reduce waste and simplify synthetic procedures.

A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway allows for the synthesis of 2,3-substituted indanones under mild and sustainable conditions, using water as the sole solvent and without the need for exogenous ligands. organic-chemistry.org Another example is the synergistic promotion of the coupling of alkynes and acetals by a combination of indium(III) triflate (In(OTf)₃) and benzoic acid. organic-chemistry.org This leads to the formation of 2,3-disubstituted indanones in excellent yield and diastereoselectivity through a tandem [2+2] cycloaddition and Nazarov reaction. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.comyoutube.com In the synthesis of 1-indanones, several strategies align with these principles.

One of the most common methods for preparing 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids. mdpi.com While traditional methods often require harsh conditions and stoichiometric amounts of strong acids, newer approaches focus on more environmentally benign catalysts and conditions. mdpi.comresearchgate.net For example, the use of metal triflates as recoverable and reusable catalysts in microwave-assisted intramolecular Friedel-Crafts acylation represents a greener alternative. nih.gov This method not only allows for good yields but also aligns with green chemistry goals by enabling catalyst recycling. nih.gov

Furthermore, the direct dehydrative cyclization of 3-arylpropionic acids is preferred over the two-step process involving acid chlorides because it produces water as the only byproduct, thus avoiding the generation of toxic and corrosive waste. mdpi.com The development of syntheses that can be performed in greener solvents, or even in solvent-free conditions, is a key area of research. mdpi.com For instance, some reactions for indanone synthesis have been successfully carried out using mechanochemistry, which avoids the need for solvents altogether. mdpi.com

| Green Chemistry Approach | Key Features | Example |

| Microwave-assisted Synthesis | Use of recoverable and reusable metal triflate catalysts. | Intramolecular Friedel-Crafts acylation. nih.gov |

| Direct Dehydrative Cyclization | Produces water as the only byproduct, avoiding toxic waste. | Cyclization of 3-arylpropionic acids. mdpi.com |

| Mechanochemistry | Solvent-free reaction conditions. | Grinding reactants in a mortar at room temperature. mdpi.com |

Reaction Mechanisms and Pathways Involving 3,3 Dimethyl 1 Indanone

Mechanistic Elucidation of Formation Reactions

The formation of the 3,3-dimethyl-1-indanone structure is primarily achieved through intramolecular cyclization reactions, which can proceed via different mechanistic pathways, including catalytic and radical-mediated routes.

The most common method for synthesizing 1-indanones, including this compound, is the intramolecular Friedel-Crafts acylation. nih.govsigmaaldrich.com This reaction typically involves the cyclization of a 3-arylpropanoic acid derivative. nih.gov For this compound, a suitable precursor is 3,3-dimethylphenylpropanoic acid or its corresponding acyl chloride. researchgate.net

The mechanism proceeds as follows:

Generation of the Electrophile : In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a Brønsted acid like liquid hydrogen fluoride (B91410), an acylium ion is generated from the acyl chloride or carboxylic acid. sigmaaldrich.comgoogle.com Niobium pentachloride (NbCl₅) has also been shown to be effective, acting both as a reagent to convert the carboxylic acid to the acyl chloride and as a catalyst for the cyclization. researchgate.net

Electrophilic Aromatic Substitution : The highly reactive acylium ion then acts as an electrophile, attacking the aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction. sigmaaldrich.com

Rearomatization : The resulting intermediate, a carbocation, loses a proton to regenerate the aromaticity of the ring, thus forming the final five-membered ketone ring of the indanone structure. sigmaaldrich.com

A one-step synthesis has been developed by reacting benzene (B151609) with ethyl 3,3-dimethylacrylate in liquid hydrogen fluoride, yielding this compound with high purity and yield. google.comgoogle.com Another approach involves the NbCl₅-induced Friedel-Crafts reaction between an aromatic substrate and 3,3-dimethylacrylic acid. nih.govbeilstein-journals.org Studies suggest that an intermediate with an activated aromatic ring consistently leads to the formation of the 1-indanone (B140024). nih.govbeilstein-journals.org

Metal triflates, which are water-compatible Lewis acids, are also effective catalysts for Friedel-Crafts acylation. Computational studies using density functional theory have shed light on the role of the metal in forming the active acylium triflate intermediate. nih.govacs.org

| Precursor(s) | Catalyst/Reagent | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 3,3-Dimethylphenylpropanoic acid/acyl chloride | AlCl₃, Liquid HF, NbCl₅ | Intramolecular Friedel-Crafts Acylation | Formation of an acylium ion electrophile. | sigmaaldrich.comresearchgate.netgoogle.comresearchgate.net |

| Benzene and Ethyl 3,3-dimethylacrylate | Liquid Hydrogen Fluoride | One-step Friedel-Crafts Alkylation/Acylation | Direct formation from simple precursors. | google.comgoogle.com |

| Aromatic substrate and 3,3-dimethylacrylic acid | NbCl₅ | Friedel-Crafts Reaction | Intermediate with an activated aromatic ring leads to cyclization. | nih.govbeilstein-journals.org |

| Aromatic compounds and acid anhydrides | Metal Triflates in Deep Eutectic Solvents | Friedel-Crafts Acylation | Formation of an active acylium triflate intermediate. | nih.govacs.org |

Radical reactions, particularly those initiated by photochemistry, offer alternative pathways involving this compound and its derivatives. The Norrish Type I reaction is a key photochemical process for ketones, involving the cleavage of the α-carbon-carbon bond upon photoexcitation to form two radical intermediates. wikipedia.org

In the context of alkyl aryl ketones, photoirradiation can induce α-cleavage (a Norrish Type I reaction) to reversibly generate an aroyl radical and an alkyl radical. rsc.org For this compound, this would involve the cleavage of the bond between the carbonyl carbon and the quaternary C3 carbon, forming a biradical. This biradical can then undergo several secondary reactions. wikipedia.orgkvmwai.edu.in A study merging the Norrish Type I reaction with rhodium catalysis demonstrated that aroyl radicals generated from photoexcited aryl ketones can be captured by a rhodium complex, undergo decarbonylation, and subsequently be borylated to form arylboronates. rsc.orgrsc.org

Photochemical reactions of 3,3-dimethyl-1,2-indanedione (a related dione) with xanthene proceed via a triplet radical pair, formed by hydrogen abstraction, leading to various combination and escaping products. oup.comoup.com

Hydrogen abstraction is a fundamental process in many photochemical reactions of carbonyl compounds. researchgate.net For ketones, this often involves the photo-excited carbonyl group abstracting a hydrogen atom from a suitable donor, leading to the formation of radical intermediates. oup.com

In the photochemical reaction of 3,3-dimethyl-1,2-indanedione with xanthene, the reaction is initiated by hydrogen abstraction by the excited dione (B5365651) from xanthene. oup.comoup.com This process forms a semidione radical and a xanthenyl radical. oup.comoup.com The quantum yield for this hydrogen abstraction is quite efficient. oup.comoup.com

While intramolecular hydrogen abstraction is a common reaction for many ketones, leading to cyclization or disproportionation products, some studies have noted its absence in certain rigid systems like 3,3-dimethyl-2-o-tolylindan-1-one, where α-cleavage reactions predominate. psu.edu This suggests that structural constraints can significantly influence the competition between hydrogen abstraction and other radical pathways like α-cleavage. psu.edu

Transformations and Derivatizations of this compound

The carbonyl group and the adjacent methylene (B1212753) group of this compound are key sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The ketone functionality of this compound can be readily transformed into other functional groups.

Reduction : The carbonyl group can be reduced to a hydroxyl group, forming 3,3-dimethyl-1-indanol. This can be achieved using various reducing agents. A tandem alkylation-reduction procedure, involving reaction with an organolithium reagent followed by lithium-ammonia reduction, can convert the ketone first to a tertiary alcohol and then to the corresponding hydrocarbon (1,1,3-trimethylindan in the case of methylation). acs.org A novel method using phosphorous acid and iodine (H₃PO₃/I₂) under metal-free conditions can reduce various aromatic ketones, including this compound, to their corresponding hydrocarbons, in this case, 1,1-dimethylindan. researchgate.net

Reductive Amination : The ketone can undergo reductive amination to introduce an amine group. For instance, reaction with aminoacetaldehyde dimethyl acetal (B89532) followed by reduction with sodium cyanoborohydride (NaCNBH₃) yields the corresponding amine derivative. rsc.org

Other Conversions : The carbonyl group can also be converted to an oxime by reacting with hydroxylamine (B1172632), or it can participate in Wittig-type reactions to form alkenes.

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Reduction to Hydrocarbon | H₃PO₃ / I₂ | 1,1-Dimethylindan | researchgate.net |

| Alkylation-Reduction | 1. MeLi, 2. Li/NH₃ | 1,1,3-Trimethylindan | acs.org |

| Reductive Amination | Aminoacetaldehyde dimethyl acetal, NaCNBH₃ | N-substituted 1-amino-3,3-dimethylindan | rsc.org |

The α-carbon (C2 position) of this compound is amenable to alkylation and arylation reactions, typically proceeding through an enolate intermediate.

Alkylation : The protons on the C2 methylene group are acidic and can be removed by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form an enolate. google.com This nucleophilic enolate can then react with an alkyl halide (e.g., methyl iodide) to introduce an alkyl group at the C2 position. google.com For example, treatment with NaH and diethyl carbonate, followed by methyl iodide, leads to methylation at the C2 position. google.com

Arylation : Palladium-catalyzed α-arylation is a powerful method for forming C(sp³)-C(sp²) bonds. nih.gov While challenging for some lactams due to the lower acidity of the α-hydrogen, this method has been applied to various cyclic ketones. nih.gov Diaryliodonium salts have also been used as arylating agents for carbonyl compounds. mdpi.com For instance, spirofluorene derivatives incorporating an indanone moiety have been synthesized via a palladium-catalyzed dual C-C arylation reaction using cyclic diaryliodonium salts. mdpi.com Rhodium-catalyzed carbonylative arylation of alkynes with arylboroxines is another route to synthesize substituted indanones.

Condensation Reactions

Condensation reactions, particularly those involving the active methylene group at the C-2 position, are a cornerstone of 1-indanone chemistry. The presence of the gem-dimethyl group at the C-3 position in this compound does not inhibit these reactions, which are fundamental for C-C bond formation and the elaboration of the indanone core.

One of the most common condensation reactions involving 1-indanones is the Knoevenagel condensation. This reaction typically involves the base-catalyzed reaction of the 1-indanone with an aldehyde or ketone. For instance, 1-indanone can react with various aromatic aldehydes to yield 2-benzylidene-1-indanone (B110557) derivatives. nih.gov These products, which are α,β-unsaturated ketones, serve as valuable intermediates for further synthetic transformations, such as Michael additions or hydrogenations to produce 2-benzyl substituted 1-indanones. nih.gov

Another notable condensation pathway begins with indane-1,3-dione, which can be considered a precursor or structural relative. In a multi-step synthesis, indane-1,3-dione undergoes a Knoevenagel condensation with a variety of aromatic aldehydes to form chalcone-like derivatives. nih.gov Subsequent reaction of these intermediates with hydroxylamine hydrochloride, followed by an intramolecular 1,4-addition, results in the formation of complex 1-indanone derivatives. nih.gov

Table 1: Examples of Knoevenagel Condensation with 1-Indanones

| Indanone Reactant | Aldehyde Reactant | Product | Reference |

| 1-Indanone | Aromatic Aldehydes | 2-Benzylidene-1-indanones | nih.gov |

| Indane-1,3-dione | Aromatic Aldehydes | 2-(Arylmethylene)indane-1,3-diones | nih.gov |

Annulation Reactions to Fused and Spiro Frameworks

Annulation reactions using 1-indanones, including this compound, are powerful strategies for constructing polycyclic systems, which are prevalent in natural products and pharmaceuticals. nih.gov These reactions build new rings onto the indanone core, leading to either fused or spirocyclic architectures. nih.govrsc.org

Fused Frameworks: Fused-ring systems are generated through various cyclization strategies. A prominent example is the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones, which accomplishes a two-carbon ring expansion to yield a benzocycloheptenone skeleton. rsc.orgscispace.com Another approach involves the acid-catalyzed reaction of 2-substituted 1-indanones with alkynes, which can lead to fused seven-membered carbocycles. rsc.org

Heterocyclic fused systems can also be synthesized. For example, 2-arylidene-1-indanones react with 6-amino-1,3-dimethylpyrimidine in the presence of a catalytic amount of p-TsOH. This reaction proceeds via an annulation pathway to produce polyheterocyclic indeno-fused pyridopyrimidine scaffolds in excellent yields. rsc.org

Spiro Frameworks: Spirocycles, which contain two rings connected by a single common atom, are another important class of molecules accessible from 1-indanones. The synthesis of spiro[indanone-lactones] has been achieved through cascade reactions. One such method involves a one-step cascade Michael addition/transesterification between 2-hydroxy-1-indanones and α,β-unsaturated esters, catalyzed by a dinuclear zinc complex, to form spiro[indanone-γ-butyrolactones] with high stereoselectivity. researchgate.net

Multi-component reactions are also effective for building complex spiro frameworks. A four-component reaction of 1,1-dicyanomethylene-3-indanone, isatins, malononitrile, and an amine base can regioselectively produce spiroindenopyridine–oxindole frameworks at room temperature through a tandem Knoevenagel/Michael/elimination/[5+1] annulation sequence. rsc.orgscispace.com

Table 2: Selected Annulation Reactions Involving 1-Indanone Scaffolds

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Ring Expansion | 1-Indanone, Ethylene | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O | Benzocycloheptenone | rsc.orgscispace.com |

| Fused Heterocycle Synthesis | 2-Arylidene-1-indanone, 6-Amino-1,3-dimethylpyrimidine | p-TsOH | Indeno-fused Pyridopyrimidine | rsc.org |

| Spiro-Lactone Synthesis | 2-Hydroxy-1-indanone, α,β-Unsaturated Ester | Dinuclear Zinc Catalyst | Spiro[indanone-γ-butyrolactone] | researchgate.net |

| Spiro-Heterocycle Synthesis | 1,1-Dicyanomethylene-3-indanone, Isatin, Malononitrile, Amine | Base (e.g., Morpholine) | Spiroindenopyridine–oxindole | rsc.orgscispace.com |

Stereoselective Transformations

The creation of chiral centers in a controlled manner is a significant goal in modern organic synthesis. Stereoselective transformations involving the 1-indanone core, including this compound, provide access to enantiomerically enriched compounds that are valuable for pharmaceutical and materials science applications. rsc.org

Enzymatic Reactions: Biotransformations offer a green and highly selective method for introducing chirality. Bacterial dioxygenase enzymes, such as naphthalene (B1677914) dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO), can hydroxylate the indanone scaffold with high regio- and stereoselectivity. asm.org For example, NDO oxidizes 1-indanone primarily to (R)-3-hydroxy-1-indanone with 62% enantiomeric excess (ee). asm.org TDO, on the other hand, can oxidize 2-indanone (B58226) to (S)-2-hydroxy-1-indanone with up to 90% ee. asm.org These reactions proceed via monooxygenation, incorporating a single atom of molecular oxygen. asm.org

Asymmetric Catalysis: Asymmetric catalysis using chiral metal complexes or organocatalysts is a versatile tool for stereoselective synthesis. A notable example is the rhodium-catalyzed asymmetric intramolecular 1,4-addition of chalcone (B49325) derivatives bearing a pinacolborane group, which yields chiral 3-aryl-1-indanones with excellent enantioselectivities. organic-chemistry.org Nickel-catalyzed reductive cyclization of enones has also proven effective for synthesizing medically important molecules like (+)-indatraline and (+-)-multisianthol with high enantiomeric induction. organic-chemistry.org

Furthermore, the stereoselective construction of spirocycles can be achieved through tandem reactions. The asymmetric Michael addition/transesterification reaction between 2-hydroxy-1-indanones and chalcones, catalyzed by a dinuclear zinc catalyst, produces chiral spiro[indanone-isochromane-1-one] derivatives with up to >99% ee. researchgate.net

The use of a tricarbonylchromium complex as a template has been employed to control the stereochemistry during the reduction of an unsaturated ester precursor in the synthesis of mutisianthol. This approach forces the reduction to occur from a specific face of the molecule, establishing the desired trans-stereochemistry in the indane ring system. nycu.edu.tw

Table 3: Overview of Stereoselective Transformations for Indanone Synthesis

| Transformation | Catalyst/Method | Product | Stereoselectivity | Reference |

| Enzymatic Hydroxylation | Naphthalene Dioxygenase (NDO) | (R)-3-Hydroxy-1-indanone | 62% ee | asm.org |

| Enzymatic Hydroxylation | Toluene Dioxygenase (TDO) | (S)-2-Hydroxy-1-indanone | up to 90% ee | asm.org |

| Asymmetric Reductive Cyclization | Nickel Catalyst | Chiral Indanones | High ee | organic-chemistry.org |

| Asymmetric 1,4-Addition | Rhodium/MonoPhos Catalyst | Chiral 3-Aryl-1-indanones | High ee | organic-chemistry.org |

| Asymmetric Tandem Reaction | Dinuclear Zinc Catalyst | Chiral Spiro[indanone-isochromane-1-one] | >99% ee, >20:1 dr | researchgate.net |

| Template-Controlled Reduction | Tricarbonylchromium Complex | trans-Ester Precursor of Mutisianthol | High diastereoselectivity | nycu.edu.tw |

Advanced Spectroscopic and Computational Characterization of 3,3 Dimethyl 1 Indanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3,3-Dimethyl-1-indanone. Through various NMR experiments, each proton and carbon atom can be precisely assigned.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the benzene (B151609) ring appear as a multiplet in the downfield region, generally between δ 7.25 and 7.77 ppm. rsc.org The four protons on the aromatic ring, being in different chemical environments, give rise to this complex signal.

The two protons of the methylene (B1212753) group (C2) are chemically equivalent and appear as a sharp singlet at approximately δ 2.57 ppm. rsc.org The six protons from the two methyl groups attached to the C3 position are also equivalent and produce a strong singlet further upfield, typically around δ 1.37 ppm. rsc.org The integration of these signals (4H for the aromatic region, 2H for the methylene singlet, and 6H for the methyl singlet) confirms the proton count for each group.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C4-H, C5-H, C6-H, C7-H) | 7.25 - 7.77 | Multiplet | 4H |

| Methylene (-CH₂-) | ~2.57 | Singlet | 2H |

| Methyl (-CH₃) | ~1.37 | Singlet | 6H |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, the quaternary carbon at position 3, the methylene carbon, and the methyl carbons. nih.gov

The carbonyl carbon (C1) is the most deshielded, appearing far downfield. The aromatic carbons resonate in the typical range of δ 120-155 ppm. The quaternary carbon at C3, to which the two methyl groups are attached, shows a characteristic shift, as do the methylene carbon (C2) and the equivalent methyl carbons.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | > 200 |

| Aromatic Quaternary (C3a, C7a) | 130 - 155 |

| Aromatic CH (C4, C5, C6, C7) | 120 - 140 |

| Methylene (-CH₂-) | ~50-55 |

| Quaternary (C(CH₃)₂) | ~40-45 |

| Methyl (-CH₃) | ~25-30 |

Note: The table presents expected chemical shift ranges. Specific values can be found in spectral databases like SpectraBase. nih.govnih.gov

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show correlations among the coupled protons within the aromatic ring, helping to delineate the specific spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, it would link the methylene proton signal (δ ~2.57 ppm) to the methylene carbon signal and the methyl proton signal (δ ~1.37 ppm) to the methyl carbon signal. uchicago.edutamu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. For this molecule, NOE enhancements would be expected between the methyl protons and the methylene protons, confirming their close spatial relationship in the five-membered ring.

These advanced techniques, used in combination, provide a comprehensive and definitive structural characterization of the molecule in solution. rsc.org

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern under ionization. The molecular formula is C₁₁H₁₂O, corresponding to a molecular weight of approximately 160.21 g/mol . synquestlabs.comthegoodscentscompany.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 160. nih.gov The fragmentation of the molecular ion provides structural clues. A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule. The most prominent fragmentation for this compound is typically the loss of a methyl group (CH₃•), which is a stable radical, leading to a strong peak at m/z 145. nih.govchemguide.co.uk This [M-15]⁺ fragment is often the base peak in the spectrum. nih.gov

| m/z Value | Proposed Fragment | Significance |

| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion (M⁺) |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical; often the base peak nih.gov |

| 117 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 145 fragment nih.gov |

| 115 | [C₉H₇]⁺ | Loss of a propyl radical or other rearrangement fragment nih.gov |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are employed to model the molecular structure and properties of indanone derivatives, providing insights that complement experimental data. arxiv.org

DFT calculations are used to determine the most stable three-dimensional geometry of this compound. gaussian.com By using functionals like B3LYP, researchers can compute optimized bond lengths, bond angles, and dihedral angles. These theoretical calculations provide a detailed model of the molecule's ground-state geometry. Comparing these computed parameters with experimental data, if available from techniques like X-ray crystallography, allows for validation of the theoretical model. Such computational studies are valuable for understanding the energetic stability and electronic properties of the indanone ring system. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis, typically performed using Density Functional Theory (DFT) calculations, helps in understanding its electronic behavior. researchgate.net The HOMO represents the ability to donate an electron, and its energy level is associated with the ionization potential. The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity.

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net In derivatives of indanone, these calculations are crucial for understanding their chemical behavior and potential as therapeutic agents. researchgate.netrjptonline.org

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. Represents electron-donating ability. | Indicates regions susceptible to electrophilic attack. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest energy electron-empty orbital. Represents electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | A larger gap implies higher stability and lower reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de

The map uses a color-coded scheme to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are prone to electrophilic attack and are favorable for interactions with positive charges. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are susceptible to nucleophilic attack. researchgate.net

Green regions represent areas with neutral or near-zero potential. researchgate.net

For this compound, an MEP map would clearly identify the reactive sites. The carbonyl oxygen atom (C=O) is expected to be a region of high electron density (red), making it a primary site for electrophilic attack. The hydrogen atoms on the aromatic ring would exhibit a positive potential (blueish hue), while the carbon framework would be largely neutral (green). This analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets. rjptonline.orgdntb.gov.ua

| Color | Potential | Interpretation | Predicted Location on this compound |

|---|---|---|---|

| Red | Negative | Electron-rich region, susceptible to electrophilic attack. researchgate.net | Around the carbonyl oxygen atom. |

| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. researchgate.net | Around the aromatic hydrogen atoms. |

| Green | Neutral | Region of neutral potential. researchgate.net | Carbon skeleton of the molecule. |

Prediction of Spectroscopic Properties (UV-Vis, IR)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the spectroscopic properties of molecules like this compound. rjptonline.orgdntb.gov.ua These theoretical calculations can provide valuable information about the molecule's electronic transitions (UV-Vis) and vibrational modes (IR), which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions (e.g., n→π, π→π). dntb.gov.ua For this compound, the calculations would identify the transitions associated with the aromatic system and the carbonyl group.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the computed IR spectrum with the experimental one, researchers can make detailed assignments of the vibrational modes, confirming the molecular structure. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. dntb.gov.ua

| Spectroscopy | Computational Method | Predicted Parameters | Relevance to this compound |

|---|---|---|---|

| UV-Vis | TD-DFT | Absorption Wavelength (λmax), Oscillator Strength, Electronic Transitions | Identifies π→π* transitions in the benzene ring and n→π* transition of the carbonyl group. dntb.gov.ua |

| IR | DFT (e.g., B3LYP) | Vibrational Frequencies, Intensities | Assigns specific vibrational modes, such as C=O stretching, C-H stretching, and aromatic ring vibrations. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR models can be developed to predict their therapeutic potential, such as anti-inflammatory or anticancer effects. preprints.orgelsevierpure.com

The process involves several steps:

Data Set Collection: A set of indanone derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, or quantum-chemical descriptors (like HOMO/LUMO energies). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. elsevierpure.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. elsevierpure.com

QSAR studies on indanone derivatives have shown that specific structural features and physicochemical properties can significantly influence their activity. preprints.orgacs.org These models serve as a powerful tool in drug design, allowing for the virtual screening of new derivatives and prioritizing the synthesis of the most promising candidates.

| Component | Description | Example for Indanone Derivatives |

|---|---|---|

| Biological Activity | The dependent variable, typically expressed as pIC50 (-log IC50). | Inhibition of an enzyme like acetylcholinesterase or reduction of inflammatory markers. preprints.orgacs.org |

| Molecular Descriptors | Independent variables that quantify different aspects of the molecular structure. | Topological indices (e.g., Wiener index), electronic properties (e.g., HOMO/LUMO), and physicochemical properties (e.g., LogP). nih.gov |

| Mathematical Model | An equation relating descriptors to activity. | e.g., pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |

| Validation Metrics | Statistics used to assess the model's quality and predictive ability. | Coefficient of determination (r²), Cross-validated r² (q²). elsevierpure.com |

Research Applications of 3,3 Dimethyl 1 Indanone in Organic and Medicinal Chemistry

3,3-Dimethyl-1-indanone as a Synthetic Intermediate

The chemical reactivity of the ketone and the adjacent methylene (B1212753) group in this compound, combined with the stability afforded by the dimethyl substitution, makes it a valuable starting material in multi-step synthetic pathways.

This compound serves as a reagent in the synthesis of more complex molecular structures. A notable application is its use in creating indole (B1671886) and indoline (B122111) chromophores, which are compounds recognized for their potential antioxidant properties. chemicalbook.com The indanone core provides the necessary bicyclic framework that, through a series of chemical transformations, can be elaborated into these larger, functional molecules. The indanone moiety is a common feature in many natural products and serves as a crucial intermediate for a wide array of medicinally important molecules. nih.gov Its structural rigidity and combined aromatic and aliphatic features make it an ideal precursor for developing new chemical entities. mdpi.com

The construction of heterocyclic rings is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of drugs. The indanone framework is a versatile platform for synthesizing various heterocyclic systems. researchgate.net For instance, the synthesis of indole and indoline chromophores from this compound is a direct example of its utility in forming nitrogen-containing heterocyclic compounds. chemicalbook.com The reactivity of the 1-indanone (B140024) structure allows for condensation and cyclization reactions, enabling the fusion of new rings onto the existing scaffold to create diverse and complex heterocyclic architectures.

Biomedical Research Applications of Indanone Derivatives

The indanone skeleton is a key component in many compounds screened for biological activity. researchgate.netnih.gov Derivatives synthesized from indanone precursors, including this compound, have shown promise in various areas of biomedical research, particularly in the development of treatments for neurodegenerative diseases and inflammatory conditions. nih.govnih.gov

The indanone core is a key pharmacophore in several clinically significant molecules, the most prominent being Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease. nih.gov This success has spurred extensive research into novel indanone derivatives with a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govrjptonline.org

A significant area of research focuses on designing indanone derivatives as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govgoogle.com Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov Researchers have designed and synthesized numerous series of indanone derivatives, modifying the core structure to optimize potency and selectivity. nih.govnih.gov For example, a series of indanone derivatives with aminopropoxy benzylidene moieties were designed based on the structure of Donepezil. nih.gov Studies on these compounds revealed potent inhibitory activities, with some derivatives showing IC₅₀ values in the nanomolar to low-micromolar range against both AChE and BChE. nih.gov Another study found a derivative with a piperidine (B6355638) group to be 14 times more potent than Donepezil in inhibiting AChE. nih.govepa.gov

Table 1: Research Findings on Indanone Derivatives as Cholinesterase Inhibitors

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Indanone-aminopropoxy benzylidenes | AChE, BChE | Exhibited potent dual inhibition. Compound 5c was the most potent AChE inhibitor (IC₅₀ = 0.12 μM), while compound 7b was the most potent BChE inhibitor (IC₅₀ = 0.04 μM). | nih.gov |

| Indanone-piperidine derivatives | AChE | Compound 6a , with a two-carbon spacer linking the indanone and piperidine, showed an IC₅₀ of 0.0018 μM for AChE, making it 14-fold more potent than Donepezil. | nih.govepa.gov |

| Ferulic acid-derived indanones | AChE, BChE | Novel multifunctional compounds were synthesized and tested for inhibition of both cholinesterases and amyloid-beta self-assembly. | nih.gov |

The indanone scaffold has also been extensively explored for the development of novel anti-inflammatory agents. researchgate.netnih.govrjptonline.orgnih.gov Chronic inflammation is a key factor in many diseases, and researchers are seeking new compounds to modulate inflammatory pathways. google.com One study involved the synthesis of twenty-eight novel sesquistilbene indanone analogues. nih.gov Among these, compound 11k was identified as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Further investigation revealed that it significantly suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by targeting the TLR4/JNK/NF-κB signaling pathway. nih.gov Another series of 2-benzylidene-1-indanone (B110557) derivatives was evaluated for its ability to reduce pro-inflammatory cytokines. nih.gov Compound 8f from this series showed significant therapeutic effects in a mouse model of acute lung injury by inhibiting the release of TNF-α and IL-6. nih.gov

Table 2: Research Findings on Indanone Derivatives as Anti-inflammatory Agents

| Compound Class | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|

| Sesquistilbene indanone analogues | Inhibition of NO, iNOS, and COX-2 production via the TLR4/JNK/NF-κB pathway. | Compound 11k was found to be a highly potent analogue in suppressing inflammatory mediators in RAW264.7 cells. | nih.gov |

| 2-Benzylidene-1-indanone derivatives | Inhibition of pro-inflammatory cytokines TNF-α and IL-6. | Compound 8f demonstrated significant anti-inflammatory activity in vitro and in a mouse model of acute lung injury. | nih.gov |

| Multi-target indanone derivatives | Reduction of NO, TNF-α, and IL-1β release. | Compound C5 showed potent neuroinflammatory inhibitory effects in a concentration-dependent manner. | nih.gov |

Development of Pharmacologically Active Compounds

Anticancer Research

The 2,3-dihydro-1H-inden-1-one moiety, present in this compound, is a structural component of various compounds that have demonstrated cytotoxic potential against cancer cells. researchgate.net Numerous derivatives of 2,3-dihydro-1H-inden-1-one have shown significant promise in combating different types of cancers. researchgate.net For instance, certain 2-benzylidene indanone derivatives have exhibited potent anticancer activity against hormone-dependent breast cancer cell lines, with some analogues showing IC50 values in the nanomolar range. researchgate.net

Furthermore, research into gallic acid-based indanone derivatives has revealed in vivo anticancer activity. researchgate.net One such derivative demonstrated a 54.3% inhibition of tumor growth in a mouse model of Ehrlich ascites carcinoma at a dose of 50mg/kg body weight. researchgate.net This compound was also found to inhibit the G2/M phase of the cell cycle, induce apoptosis, and suppress key factors involved in angiogenesis, such as VEGF-R1, VEGF-R2, and HIF-α in human breast cancer cells. researchgate.net

The structural elaboration of other natural products, like diindolylmethane (DIM), to include aminophosphonate and urea (B33335) moieties has resulted in novel compounds with potent anticancer activities in kidney and colon cancer cell lines. nih.gov These derivatives showed low toxicity to normal cells and were more potent than the parent compound, DIM, and the standard drug etoposide. nih.gov Their mechanism of action appears to involve the induction of apoptosis and DNA damage, potentially through the down-regulation of NF-κB. nih.gov

Additionally, novel 1,3-dimethyl-6-amino indazole derivatives have been designed and synthesized as potential anticancer agents. nih.gov One compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was identified as a potent anticancer agent that induces apoptosis and selectively activates ERK in MAPK pathways in hypopharyngeal carcinoma cells. nih.gov This compound also suppressed cell mobility and the expression of matrix metalloproteinase MMP9. nih.gov

Table 1: Anticancer Activity of Selected Indanone Derivatives

| Compound/Derivative | Cancer Model | Key Findings |

| 2-Benzylidene indanones | MCF-7 breast cancer cells | Potent anticancer activity with IC50 values in the nanomolar range. researchgate.net |

| Gallic acid-based indanone | Ehrlich ascites carcinoma (in vivo) | 54.3% tumor growth inhibition at 50mg/kg; induced apoptosis and inhibited angiogenesis. researchgate.net |

| Diindolylmethane (DIM) aminophosphonate/urea derivatives | Kidney and colon cancer cell lines | Potent anticancer activity, low toxicity to normal cells, induced apoptosis and DNA damage. nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Hypopharyngeal carcinoma cells | Induced apoptosis, suppressed cell mobility, and reduced MMP9 expression. nih.gov |

Antimicrobial and Antiviral Agents

The indanone scaffold is a key component in a variety of compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. rjptonline.orgresearchgate.net Derivatives of 1-indanone have been identified as potent agents against various pathogens. researchgate.netnih.gov

Research has shown that substituted indanone acetic acid derivatives possess significant antimicrobial properties. For example, a para-fluorophenyl substituted derivative was found to be a potent antimicrobial agent, while an ortho-methoxyphenyl derivative showed notable antifungal activity. rjptonline.org Similarly, a series of indeno[1,2-c]pyridazin-3,5-dione, indeno[1,2-d]-1,3-diazepine, and indanylidene acetamide (B32628) derivatives have demonstrated antibacterial activity. researchgate.net

Furthermore, the 2,3-dihydro-1H-inden-1-one moiety is present in compounds with antibacterial potential. researchgate.net Chalcone (B49325) derivatives incorporating an indanone structure have also been synthesized and evaluated for their antiviral properties against the tobacco mosaic virus (TMV). nih.govacs.org Several of these compounds exhibited good therapeutic and protective activities against TMV, with some showing better efficacy than the commercial antiviral agent ningnanmycin. nih.govacs.org

In the realm of antiviral research against human pathogens, thiosemicarbazone derivatives of indoline-2,3-dione have shown considerable antifungal, antibacterial, and antiviral activities. researchgate.net Additionally, 1,3-disubstituted uracils, such as 1-cyanomethyl-3-(3,5-dimethylbenzyl)uracil and 1-phenyl-3-(3,5-dimethyl-benzyl)uracil, have demonstrated powerful inhibition of HIV-1. nih.gov Indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have also shown a broad spectrum of activity against various microorganisms, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov

Table 2: Antimicrobial and Antiviral Activity of Selected Indanone and Related Derivatives

| Compound/Derivative | Target Organism/Virus | Key Findings |

| Para-fluorophenyl substituted indanone acetic acid | Bacteria and Fungi | Marked potency as an antimicrobial agent. rjptonline.org |

| Ortho-methoxyphenyl substituted indanone acetic acid | Fungi | Better antifungal activity compared to other derivatives. rjptonline.org |

| Chalcone derivatives with indanone | Tobacco Mosaic Virus (TMV) | Good therapeutic and protective activities, some better than ningnanmycin. nih.govacs.org |

| 1-cyanomethyl-3-(3,5-dimethylbenzyl)uracil | HIV-1 | Powerful inhibition of the virus. nih.gov |

| Indole-triazole derivatives | Bacteria and Fungi | Broad-spectrum activity with MIC values of 3.125-50 µg/mL. nih.gov |

Applications in Neurodegenerative Disease Research

The indanone core structure is a cornerstone in the development of treatments for neurodegenerative disorders, most notably Alzheimer's disease. researchgate.net This is exemplified by the drug Donepezil, which features a 5,6-dimethoxy-1-indanone (B192829) moiety and is a potent acetylcholinesterase (AChE) inhibitor. nih.govresearchgate.net The indanone structure is a key pharmacophore in the design of new multi-functional agents for Alzheimer's therapy. researchgate.net